14,16-dichloro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione
Overview
Description
14,16-dichloro-18-oxa-4-thia-2,8-diazatetracyclo[88003,8012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,16-dichloro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of chloroacetyl chloride and potassium carbonate in dichloromethane as solvents . The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
14,16-dichloro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
14,16-dichloro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ion recognition and complex formation.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 14,16-dichloro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound’s tetracyclic structure allows it to form stable complexes with metal ions, influencing their reactivity and stability . In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,4,8,11-tetraoxa/thia/selenacyclotetradecane
- 1,5,9,13-tetraoxa/thia/selenacyclohexadecane
- 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Uniqueness
14,16-dichloro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione is unique due to its specific combination of chlorine, oxygen, sulfur, and nitrogen atoms within a tetracyclic framework. This structure provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
14,16-dichloro-18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12(17),13,15-pentaene-9,11-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O3S/c15-6-4-7-10(19)9-12(21-11(7)8(16)5-6)17-14-18(13(9)20)2-1-3-22-14/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIIQVLFEGVESV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(N=C2SC1)OC4=C(C3=O)C=C(C=C4Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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